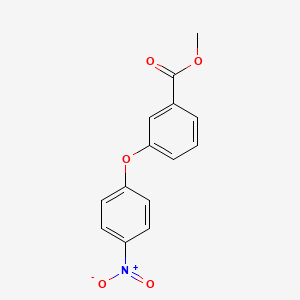

Methyl 3-(4-nitrophenoxy)benzoate

Descripción

Methyl 3-(4-nitrophenoxy)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-nitrophenoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.25 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (ether) groups, influencing its reactivity and physical properties. Synthetically, it can be prepared via nucleophilic aromatic substitution or etherification reactions, often involving precursors like methyl hydroxybenzoate and nitro-substituted aryl halides under basic conditions .

Its ester group improves lipophilicity compared to carboxylic acid analogs, affecting solubility and bioavailability.

Propiedades

IUPAC Name |

methyl 3-(4-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZUUZMFAKIMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(4-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-nitrophenol under basic conditions, typically using potassium carbonate as the base, to yield the final product .

Industrial Production Methods

Industrial production of methyl 3-(4-nitrophenoxy)benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 3-(4-aminophenoxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3-(4-nitrophenoxy)benzoic acid and methanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-(4-nitrophenoxy)benzoate serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, substitution, and coupling reactions. These reactions are crucial for creating new compounds with desired properties.

Types of Reactions

- Oxidation : Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution : The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen gas, palladium on carbon | Standard laboratory conditions |

| Substitution | Hydrochloric acid or sodium hydroxide | Acidic or basic conditions |

| Coupling | Boronic acids, palladium catalysts | Basic conditions (e.g., K2CO3) |

Biological Applications

Potential as Molecular Probes

Research has indicated that methyl 3-(4-nitrophenoxy)benzoate may function as a molecular probe in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on methyl 3-(4-nitrophenoxy)benzoate is limited, its structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens.

Case Studies

-

Anticancer Activity :

Research into related compounds has shown promising anticancer properties. For instance, derivatives of nitrophenoxy compounds have been evaluated for their ability to inhibit cancer cell proliferation. Although direct studies on methyl 3-(4-nitrophenoxy)benzoate are scarce, its structural characteristics suggest it may possess similar activities. -

Enzyme Inhibition :

Studies have indicated that certain nitrophenyl derivatives can inhibit specific enzymes involved in metabolic pathways. This property could be harnessed for therapeutic applications, particularly in treating diseases where enzyme inhibition is beneficial.

Mecanismo De Acción

The mechanism of action of methyl 3-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparación Con Compuestos Similares

Structural Isomers and Functional Group Variations

Key analogs differ in substituent positions or functional groups, as shown below:

| Compound Name | CAS Number | Molecular Formula | Substituent Position(s) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Methyl 3-(4-nitrophenoxy)benzoate | Not Provided | C₁₄H₁₁NO₅ | 3-(4-nitrophenoxy) | Ester, nitro, ether | 273.25 |

| Methyl 4-(4-nitrophenoxy)benzoate | 21120-78-5 | C₁₄H₁₁NO₅ | 4-(4-nitrophenoxy) | Ester, nitro, ether | 273.25 |

| 3-(4-Nitrophenoxy)benzoic acid | 27237-21-4 | C₁₃H₉NO₅ | 3-(4-nitrophenoxy) | Carboxylic acid, nitro, ether | 259.22 |

| 4-(4-Nitrophenoxy)benzoic acid | 16309-45-8 | C₁₃H₉NO₅ | 4-(4-nitrophenoxy) | Carboxylic acid, nitro, ether | 259.22 |

| 3,5-Bis(4-nitrophenoxy)benzoic acid | 173550-33-9 | C₁₉H₁₂N₂O₈ | 3,5-bis(4-nitrophenoxy) | Carboxylic acid, nitro, ether | 396.31 |

Key Observations :

- Positional Isomerism: Methyl 4-(4-nitrophenoxy)benzoate (para-substituted) and Methyl 3-(4-nitrophenoxy)benzoate (meta-substituted) share identical formulas but differ in substituent placement, impacting electronic properties and reactivity .

- Functional Groups: Replacing the ester with a carboxylic acid (e.g., 3-(4-nitrophenoxy)benzoic acid) increases polarity and reduces lipophilicity, affecting solubility in organic solvents .

Physicochemical Properties

- Solubility: Esters (e.g., Methyl 3-(4-nitrophenoxy)benzoate) are more soluble in organic solvents (e.g., DCM, ethyl acetate) than carboxylic acid analogs due to reduced polarity.

- Stability : The nitro group enhances stability against oxidation but may render the compound sensitive to reducing conditions.

Actividad Biológica

Methyl 3-(4-nitrophenoxy)benzoate is a compound of significant interest in biological research due to its unique structural features, particularly the nitro group which enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

Methyl 3-(4-nitrophenoxy)benzoate is characterized by:

- Chemical Formula : CHNO

- Molecular Weight : 285.27 g/mol

- Functional Groups : Nitro group (-NO), ester group (-COOCH)

The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates, which can interact with various biological molecules, leading to diverse biochemical effects.

The biological activity of methyl 3-(4-nitrophenoxy)benzoate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form amino derivatives, which may participate in various biochemical pathways. The ester group can also hydrolyze, releasing active metabolites that exert their effects through different mechanisms.

Key Mechanisms Include:

- Enzyme Modulation : The compound acts as a probe for studying enzyme-substrate interactions, influencing metabolic pathways.

- Receptor Interaction : It may interact with specific receptors, modulating physiological responses.

Biological Activities

Research indicates that methyl 3-(4-nitrophenoxy)benzoate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug development.

- Cell Proliferation Effects : Studies have shown that it can influence cell proliferation rates in vitro, indicating potential applications in cancer research .

Case Studies and Research Findings

- Kinetic Studies on Substitution Reactions :

-

Toxicological Assessments :

- Toxicological evaluations have been conducted to assess the safety profile of related nitro-substituted compounds. These studies revealed dose-dependent effects on organ weights and histopathological changes in animal models at high doses, highlighting the importance of dosage in therapeutic applications .

- In Silico Studies :

Comparative Analysis

The following table summarizes the biological activities of methyl 3-(4-nitrophenoxy)benzoate compared to other nitro-substituted benzoates:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 3-(4-nitrophenoxy)benzoate | Antimicrobial, enzyme inhibition | Nitro group enhances reactivity |

| Methyl 4-(3-nitrophenyl)benzoate | Calcium channel blocking | Stronger cardiovascular effects |

| Methyl 2-(4-nitrophenoxy)benzoate | Potential antimicrobial | Different substitution pattern affects reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.